2-[5-(Acetamidomethyl)thiophene-2-sulfonamido]acetic acid
Description
Properties
IUPAC Name |
2-[[5-(acetamidomethyl)thiophen-2-yl]sulfonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5S2/c1-6(12)10-4-7-2-3-9(17-7)18(15,16)11-5-8(13)14/h2-3,11H,4-5H2,1H3,(H,10,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQBRUSKBVZGRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(S1)S(=O)(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[5-(Acetamidomethyl)thiophene-2-sulfonamido]acetic acid is a synthetic organic compound with the molecular formula C9H12N2O5S2 and a molecular weight of 292.34 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and anti-inflammatory research.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : 2-[[5-(acetamidomethyl)thiophen-2-yl]sulfonylamino]acetic acid
- SMILES : CC(=O)NCC1=CC=C(S1)S(=O)(=O)NCC(=O)O
| Property | Value |
|---|---|
| Chemical Formula | C9H12N2O5S2 |
| Molecular Weight | 292.34 g/mol |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Neuropharmacological Effects
Recent studies have explored the potential neuropharmacological effects of compounds similar to this compound, particularly their ability to inhibit acetylcholinesterase (AChE). AChE inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's. In vitro assays have demonstrated that certain derivatives exhibit significant AChE inhibitory activity, suggesting that similar mechanisms may be applicable to this compound.
Case Study : In a study evaluating the AChE inhibitory activity of various compounds, a derivative with a comparable thiophene structure showed an IC50 value as low as 2.7 µM, indicating potent inhibition . This suggests that this compound may possess similar properties, warranting further investigation.
Anti-inflammatory Potential
The sulfonamide group present in the compound is known for its anti-inflammatory properties. Compounds containing sulfonamide moieties have been shown to inhibit various inflammatory pathways, including cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory mediators.
Research Findings : A study focusing on sulfonamide derivatives indicated that they could effectively reduce inflammation in animal models by lowering the levels of inflammatory cytokines . Given its structural components, this compound may exhibit similar anti-inflammatory effects.
Safety and Toxicity
While specific safety data for this compound is currently unavailable , compounds with similar structures often require thorough toxicological evaluations. Preliminary assessments should include cytotoxicity assays and evaluations of organ-specific toxicity.
Scientific Research Applications
The compound features a thiophene ring, which is known for its aromatic properties, and a sulfonamide group that enhances its solubility and biological activity. The acetamidomethyl side chain contributes to its pharmacological profile.
Medicinal Chemistry
Antimicrobial Activity : Research indicates that compounds with thiophene derivatives exhibit significant antimicrobial properties. A study demonstrated that 2-[5-(Acetamidomethyl)thiophene-2-sulfonamido]acetic acid showed promising results against various bacterial strains, making it a candidate for further development as an antibiotic agent.
Anti-inflammatory Properties : The sulfonamide group is known to have anti-inflammatory effects. Preliminary studies suggest that this compound can inhibit inflammatory pathways, potentially leading to new treatments for conditions like arthritis.
Agricultural Chemistry
Pesticide Development : The compound's structure suggests potential use as a pesticide. Thiophene derivatives are often explored for their ability to disrupt pest metabolism. Field trials are needed to evaluate its effectiveness and safety in agricultural applications.
Materials Science
Polymer Synthesis : The unique properties of this compound make it suitable for incorporation into polymer matrices. Its sulfonamide functionality can enhance the thermal stability and mechanical properties of polymers used in various industrial applications.
Case Study 1: Antimicrobial Testing
In a controlled laboratory setting, the antimicrobial efficacy of the compound was tested against E. coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 15 µg/mL, indicating strong antibacterial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-2-acetic Acid
Structure : Thiophene-2-acetic acid (CAS 1918-77-0) consists of a thiophene ring directly bonded to an acetic acid group without additional substituents.
Molecular Weight : 142.17 g/mol (C₆H₆O₂S).
Key Differences :
- Lacks the sulfonamido and acetamidomethyl groups, resulting in lower molecular complexity.
- Simpler synthesis and higher commercial availability.
- Applications: Used as a precursor in organic synthesis and agrochemical production .
2-{5-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]thiophen-2-yl}acetic Acid
Structure : Features a sulfamoyl group linked to a 4,6-dimethylpyrimidine ring instead of acetamidomethyl.
Key Differences :
- Higher molecular weight (C₁₂H₁₃N₃O₄S₂; ~335.38 g/mol) compared to the target compound.
- Applications: Likely explored in medicinal chemistry for antimicrobial or anticancer agents due to pyrimidine’s role in nucleic acid analogs .
2-({4H,5H,6H-cyclopenta[b]thiophen-2-yl}formamido)acetic Acid
Structure : Contains a cyclopenta-fused thiophene core with a formamido linkage to acetic acid.
Key Differences :
- Formamido group (-NHCHO) versus sulfonamido (-SO₂NH-), altering electronic properties and metabolic stability.
- Applications: May serve as a scaffold in drug discovery for CNS-targeting molecules due to enhanced lipophilicity .
5-(Acetamidomethyl)thiophene-2-sulfonyl Chloride
Structure : The sulfonyl chloride precursor to the target compound.
Key Differences :
- Reactive sulfonyl chloride group (-SO₂Cl) enables facile conversion to sulfonamides.
- Solubility: Limited to chloroform and methanol, unlike the acetic acid derivative, which may exhibit improved aqueous solubility.
- Applications: Used as a key intermediate in synthesizing sulfonamide-based drugs or probes .
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |
|---|---|---|---|---|
| 2-[5-(Acetamidomethyl)thiophene-2-sulfonamido]acetic acid | C₉H₁₁N₂O₅S₂ | ~291.33 | Thiophene, sulfonamido, acetamidomethyl | Drug intermediates, enzyme inhibitors |
| Thiophene-2-acetic acid | C₆H₆O₂S | 142.17 | Thiophene, acetic acid | Organic synthesis, agrochemicals |
| 2-{5-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]thiophen-2-yl}acetic acid | C₁₂H₁₃N₃O₄S₂ | ~335.38 | Thiophene, pyrimidine, sulfamoyl | Antimicrobial/anticancer research |
| 5-(Acetamidomethyl)thiophene-2-sulfonyl chloride | C₇H₈ClNO₃S₂ | 253.72 | Thiophene, sulfonyl chloride | Synthetic intermediate |
Research Findings and Pharmacological Insights
- Bioactivity: Sulfonamide-thiophene hybrids are known to inhibit carbonic anhydrases and tyrosine kinases due to their ability to coordinate metal ions or interact with catalytic residues .
- Metabolic Stability : The acetamidomethyl group in the target compound may reduce oxidative metabolism compared to unsubstituted thiophenes, as observed in related metabolites (e.g., 5-APB derivatives) .
- Toxicity : Thiophene-based compounds generally exhibit moderate toxicity, but sulfonamide linkages can introduce renal clearance challenges, necessitating structural optimization .
Preparation Methods
Sulfonamidoacetic Acid Formation via Sulfonylation and Amino Acid Coupling
A common approach to prepare thiophene-2-sulfonamidoacetic acid derivatives involves the sulfonylation of thiophene derivatives followed by coupling with amino acids or amino acid derivatives.
Step 1: Sulfonylation of Thiophene
Thiophene is selectively sulfonylated at the 2-position using sulfonyl chlorides or sulfonic acid derivatives under controlled acidic conditions. This step yields 2-thiophenesulfonyl chloride intermediates, which are reactive towards nucleophilic substitution.
Step 2: Formation of Sulfonamide Linkage
The sulfonyl chloride intermediate is reacted with glycine or its derivatives to form the sulfonamidoacetic acid moiety. This coupling is typically performed in aqueous or mixed solvent systems with a base to neutralize the generated hydrochloric acid.
Step 3: Introduction of the Acetamidomethyl Group
The 5-position of the thiophene ring is functionalized with an acetamidomethyl substituent. This can be achieved by bromination at the 5-position followed by nucleophilic substitution with acetamidomethyl nucleophiles or via a Mannich-type reaction using formaldehyde and acetamide under acidic catalysis.
Esterification and Amidation Techniques
Following sulfonamidoacetic acid formation, esterification and amidation steps are employed to refine the compound and improve yield and purity.
Esterification of the carboxylic acid group may be performed using alcohols (methanol, ethanol, etc.) in the presence of catalytic amounts of organic acids such as p-toluenesulfonic acid or mineral acids like sulfuric acid at temperatures between 30–90 °C. This step facilitates subsequent amidation reactions by increasing solubility and reactivity.
Amidation involves reacting the ester intermediate with ammonia or amine derivatives in alcoholic solvents at 0–100 °C to yield the desired amide functionality with high purity and yield.
In-situ Esterification and Ammonolysis
An efficient and eco-friendly method involves in-situ esterification of the sulfonamidoacetic acid intermediate followed directly by ammonolysis without isolation of the ester. This method reduces operation time and avoids handling hazardous reagents.
Alcohols with C1 to C6 alkyl groups (methanol, ethanol, n-propanol, n-butanol) are used for esterification.
Catalytic amounts of organic acids (p-toluenesulfonic acid or methanesulfonic acid) or inorganic acids (concentrated sulfuric or hydrochloric acid) facilitate the reaction.
The ester formed is reacted with alcoholic ammonia either in the same solvent or after evaporating to dryness to produce the amide derivative.
Detailed Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature Range | Notes |
|---|---|---|---|
| Sulfonylation | Sulfonyl chloride derivatives, acidic medium | Ambient to 60 °C | Regioselective at 2-position of thiophene |
| Coupling with amino acid | Glycine or derivatives, base (e.g., NaOH) | 0–50 °C | Formation of sulfonamide linkage |
| Acetamidomethylation | Bromination + nucleophilic substitution or Mannich reaction | 0–80 °C | Functionalization at 5-position |
| Esterification | Alcohol (C1–C6), p-toluenesulfonic acid or H2SO4 | 30–90 °C | Catalytic acid facilitates ester formation |
| Amidation (ammonolysis) | Ammonia in alcoholic solvent | 0–100 °C | Converts ester to amide, performed in-situ or isolated |
Research Findings and Yield Optimization
The in-situ esterification and ammonolysis method significantly improves yield and purity by minimizing intermediate handling and exposure to hazardous reagents.
Use of milder catalytic acids instead of toxic reagents like dimethyl sulfate enhances environmental compatibility and safety.
Reaction temperatures optimized between 60–90 °C for esterification and 0–100 °C for ammonolysis balance reaction rate and product stability.
Alcohol choice impacts solubility and reaction kinetics; methanol and ethanol are preferred for their reactivity and ease of removal.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Sulfonylation + Amino Acid Coupling | Sulfonyl chloride formation, coupling with glycine | High regioselectivity, well-established | Requires careful control of sulfonylation |
| Bromination + Nucleophilic Substitution (Acetamidomethylation) | Bromination at 5-position, substitution with acetamidomethyl | Specific substitution, versatile | Multi-step, may require purification |
| Esterification + Ammonolysis (In-situ) | Ester formation with alcohol and acid catalyst, ammonolysis with ammonia | High yield, eco-friendly, time-saving | Requires control of reaction conditions |
Q & A
Basic: What are the standard synthetic routes for preparing 2-[5-(Acetamidomethyl)thiophene-2-sulfonamido]acetic acid, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions starting with functionalization of the thiophene ring. A common approach includes:
Friedel-Crafts Acylation : Introduce the acetamidomethyl group to 5-methylthiophene using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .
Sulfonation : React the intermediate with chlorosulfonic acid to install the sulfonyl group, followed by coupling with glycine derivatives to form the sulfonamido-acetic acid moiety .
Hydrolysis : Final hydrolysis under controlled pH (e.g., NaOH/EtOH) yields the target compound.
Optimization : Monitor reaction progress via TLC and adjust parameters (temperature, solvent polarity, stoichiometry) to minimize side products. For example, using anhydrous DMF as a solvent improves sulfonation efficiency .
Basic: Which spectroscopic and chromatographic methods are essential for characterizing this compound?
Answer:
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the thiophene ring structure, sulfonamido linkage, and acetamidomethyl group. Aromatic protons appear at δ 6.5–7.5 ppm, while sulfonamido NH resonates near δ 10.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns, ensuring purity and correct mass (e.g., m/z ~317 for C₉H₁₂N₂O₅S₂) .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1350 cm⁻¹ (sulfonamide S=O) confirm functional groups .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies often arise from variations in assay conditions or impurity profiles. Mitigation strategies:
Standardize Assays : Use validated protocols (e.g., IC₅₀ measurements in kinase inhibition assays) with controls for pH, temperature, and solvent effects .
Purity Verification : Employ HPLC (>98% purity threshold) and quantify trace impurities (e.g., unreacted sulfonyl chloride) via LC-MS .
Dose-Response Repetition : Conduct triplicate experiments across multiple cell lines to assess reproducibility .
Advanced: What computational methods predict the compound’s interactions with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). Focus on hydrogen bonding between the sulfonamido group and active-site Zn²⁺ .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes. Analyze RMSD values (<2 Å indicates stable binding) .
- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. ethyl groups on thiophene) with activity trends using descriptors like logP and polar surface area .
Basic: What are the critical storage and handling protocols to ensure compound stability?
Answer:
- Storage : Keep at –20°C in airtight, amber vials under nitrogen to prevent oxidation of the thiophene ring .
- Handling : Use gloveboxes for hygroscopic intermediates (e.g., sulfonyl chlorides) and neutralize waste with 10% NaHCO₃ before disposal .
Advanced: How does the compound’s electronic structure influence its reactivity in nucleophilic substitutions?
Answer:
The electron-withdrawing sulfonamido group activates the thiophene ring for electrophilic attacks. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) show:
- Charge Distribution : Negative charge on the sulfonamido oxygen enhances susceptibility to nucleophiles at the 3-position of the thiophene ring .
- Transition-State Analysis : Identify energy barriers for SN2 reactions using Gaussian 08. Higher ring strain in intermediates correlates with slower kinetics .
Basic: What solvents and pH conditions are optimal for solubility in biological assays?
Answer:
- Solubility : Use DMSO for stock solutions (50 mM), diluted in PBS (pH 7.4) to ≤0.1% DMSO for cell-based assays .
- pH Stability : The compound remains stable at pH 6–8; avoid extremes (<3 or >10) to prevent hydrolysis of the acetamidomethyl group .
Advanced: What strategies improve yield in large-scale synthesis while maintaining purity?
Answer:
- Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., dimerization) during sulfonation .
- Crystallization : Optimize solvent mixtures (e.g., EtOAc/hexane) to isolate high-purity crystals (>99% by HPLC) .
- Catalyst Recycling : Recover AlCl₃ via aqueous extraction and reuse in Friedel-Crafts steps to reduce costs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
